molecular formula C13H14ClN5 B5910135 Guanidine,N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)-

Guanidine,N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)-

Cat. No.: B5910135
M. Wt: 275.74 g/mol
InChI Key: ANHAWMLUXSUVCU-UHFFFAOYSA-N
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Description

Guanidine,N-(4-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)- is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a guanidine core substituted with a chlorophenyl and a dimethylpyrimidinyl group, imparts specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine,N-(4-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)- typically involves the reaction of 4-chlorophenyl isocyanate with 4,6-dimethyl-2-aminopyrimidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the guanidine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Guanidine,N-(4-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted guanidines.

Scientific Research Applications

Guanidine,N-(4-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Guanidine,N-(4-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Guanidine,N-(4-chlorophenyl)-N’-(4-methyl-2-pyrimidinyl)-
  • Guanidine,N-(4-bromophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)-
  • Guanidine,N-(4-chlorophenyl)-N’-(4,6-dimethyl-2-pyridinyl)-

Uniqueness

Guanidine,N-(4-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and dimethylpyrimidinyl groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHAWMLUXSUVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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